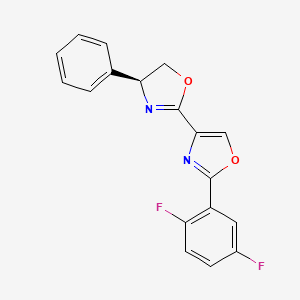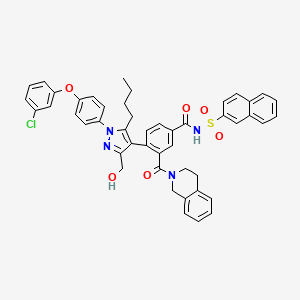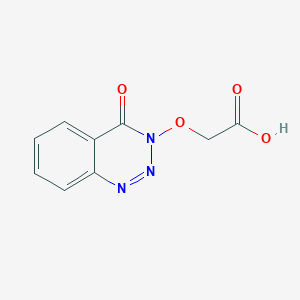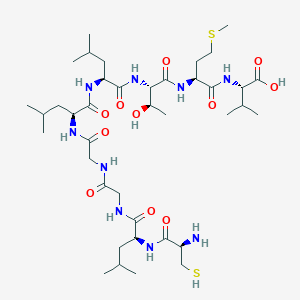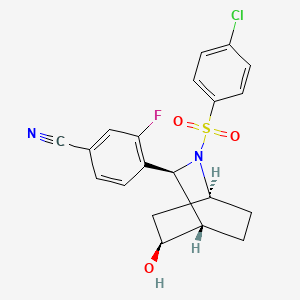
Psen1-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Psen1-IN-2 is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is particularly noted for its role in the study of presenilin-1, a protein associated with early-onset Alzheimer’s disease.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Psen1-IN-2 typically involves a multi-step process that includes the preparation of intermediate compounds followed by their conversion into the final product. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Psen1-IN-2 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group in the compound with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired chemical transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Psen1-IN-2 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study various chemical reactions and mechanisms.
Biology: It is employed in the study of presenilin-1 and its role in cellular processes and diseases.
Medicine: this compound is investigated for its potential therapeutic applications, particularly in the treatment of Alzheimer’s disease.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Psen1-IN-2 involves its interaction with presenilin-1, a protein that plays a crucial role in the cleavage of amyloid precursor protein (APP) and the production of amyloid-beta peptides. These peptides are associated with the formation of amyloid plaques in the brains of Alzheimer’s disease patients. This compound is believed to modulate the activity of presenilin-1, thereby influencing the production of amyloid-beta peptides and potentially reducing the formation of amyloid plaques.
Vergleich Mit ähnlichen Verbindungen
Psen1-IN-2 can be compared with other similar compounds, such as:
Psen1-IN-1: Another inhibitor of presenilin-1, but with different chemical properties and potency.
Psen2-IN-1: An inhibitor of presenilin-2, a protein closely related to presenilin-1 but with distinct biological functions.
APP-IN-1: An inhibitor of amyloid precursor protein, targeting a different step in the amyloid-beta production pathway.
Eigenschaften
Molekularformel |
C20H18ClFN2O3S |
|---|---|
Molekulargewicht |
420.9 g/mol |
IUPAC-Name |
4-[(1S,3S,4S,5S)-2-(4-chlorophenyl)sulfonyl-5-hydroxy-2-azabicyclo[2.2.2]octan-3-yl]-3-fluorobenzonitrile |
InChI |
InChI=1S/C20H18ClFN2O3S/c21-13-2-5-15(6-3-13)28(26,27)24-14-4-8-17(19(25)10-14)20(24)16-7-1-12(11-23)9-18(16)22/h1-3,5-7,9,14,17,19-20,25H,4,8,10H2/t14-,17+,19-,20+/m0/s1 |
InChI-Schlüssel |
CQWSGPAOTAQPCU-LDRHYZDKSA-N |
Isomerische SMILES |
C1C[C@@H]2[C@H](C[C@H]1N([C@@H]2C3=C(C=C(C=C3)C#N)F)S(=O)(=O)C4=CC=C(C=C4)Cl)O |
Kanonische SMILES |
C1CC2C(CC1N(C2C3=C(C=C(C=C3)C#N)F)S(=O)(=O)C4=CC=C(C=C4)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amino]-4-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15137819.png)
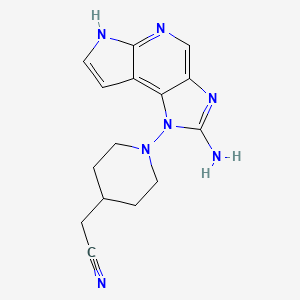
![4-[4-[6-[[(2R)-2-[[(2S)-2-(4-cyanophenyl)propyl]amino]-2-phenylacetyl]amino]pyridin-3-yl]pyrazol-1-yl]-N-[2-[2-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]butanamide](/img/structure/B15137833.png)

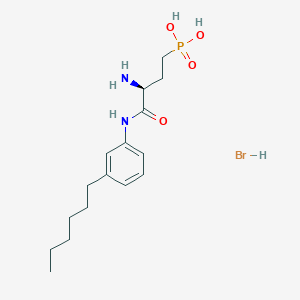
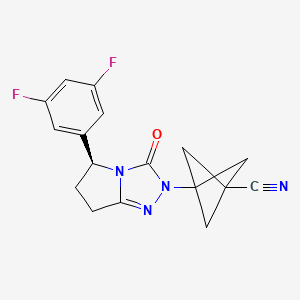
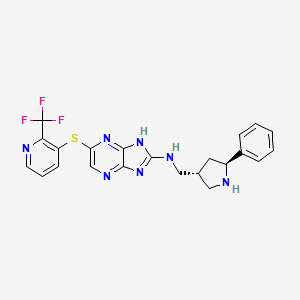
![(E)-3-[4-[8-fluoro-4-(4-hydroxyphenyl)-2,3-dihydro-1-benzothiepin-5-yl]phenyl]prop-2-enoic acid](/img/structure/B15137866.png)
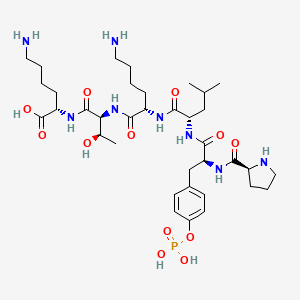
![2-[4-[[5-[[(1S)-1-(3-cyclopropylphenyl)ethyl]carbamoyl]-2,3-dimethylindol-1-yl]methyl]phenyl]-2-methylpropanoic acid](/img/structure/B15137874.png)
